4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Catalog No.
S16139953
CAS No.
M.F
C7H4Cl2F3N
M. Wt
230.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyrid...

Product Name

4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

IUPAC Name

4-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

InChI

InChI=1S/C7H4Cl2F3N/c8-2-4-1-6(9)5(3-13-4)7(10,11)12/h1,3H,2H2

InChI Key

LISGMBXYCSRXSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)C(F)(F)F)CCl

4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups. Its molecular formula is C6H4Cl2F3N, with a molecular weight of approximately 215.01 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical applications. The compound's structure allows for various chemical modifications, which can lead to diverse derivatives with distinct properties.

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: This compound can undergo oxidation to form pyridine N-oxides and reduction to yield dehalogenated products .
  • Fluorination: The compound can also be subjected to fluorination processes, enhancing its reactivity and potential applications .

Several methods are available for synthesizing 4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine:

  • Fluorination of Chlorinated Precursors: A common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with fluorinating agents under controlled conditions.
  • Chlorination of Methylpyridines: Utilizing chlorination techniques on methylpyridines can yield the desired compound as part of a multi-step synthesis process .
  • High-Pressure Reactions: Some methods involve high-pressure reactions with metal halide catalysts to facilitate the formation of trifluoromethyl-pyridine derivatives .

4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those targeting specific biological mechanisms.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its enhanced biological activity imparted by the trifluoromethyl group.

Interaction studies involving 4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine focus on its reactivity with biological targets. Research indicates that similar compounds exhibit interactions with enzymes and receptors, influencing pharmacological profiles. These studies are crucial for understanding the potential effects of this compound and optimizing its use in various applications.

Several compounds share structural similarities with 4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-trifluoromethylpyridinePyridine ring with chlorine and trifluoromethylEnhanced lipophilicity and biological activity
2-Chloro-5-trifluoromethylpyridineSimilar trifluoromethyl substitutionDifferent position of chlorine affects reactivity
4-(Trifluoromethyl)pyridinePyridine ring with only trifluoromethylLacks chlorinated substituents, differing reactivity
3-Chloro-2-fluoro-5-trifluoromethylpyridineFluoro substitution at different positionVariations in halogen placement influence properties

The distinct arrangement of chlorine and trifluoromethyl groups in 4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine contributes to its unique reactivity and biological activity compared to these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

228.9672890 g/mol

Monoisotopic Mass

228.9672890 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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